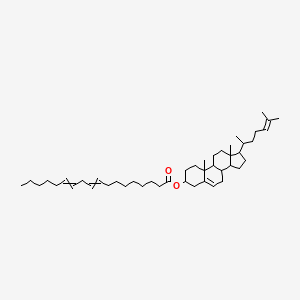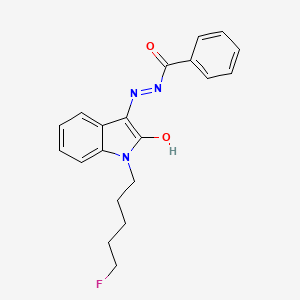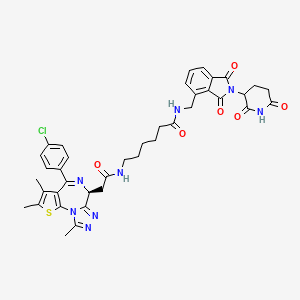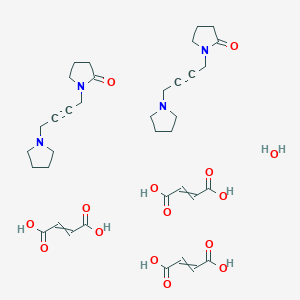
Desmosteryl Linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmosteryl linoleate is an ester form of desmosterol, a precursor in the biosynthesis of cholesterol. It is formed by the esterification of desmosterol with linoleic acid. Desmosterol itself is a key intermediate in the cholesterol biosynthesis pathway, converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmosteryl linoleate can be synthesized through the esterification of desmosterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the ester product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of desmosterol with linoleic acid in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions: Desmosteryl linoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Desmosterol and linoleic acid.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Desmosteryl linoleate has several applications in scientific research:
Chemistry: It is used as a standard in lipid biochemistry studies to understand esterification and lipid metabolism.
Biology: It serves as a model compound to study the role of sterol esters in cell membranes and their impact on cellular functions.
Medicine: Research on this compound contributes to understanding cholesterol metabolism disorders and developing therapeutic interventions.
Industry: It is used in the formulation of lipid-based products and as an intermediate in the synthesis of other sterol esters
Mechanism of Action
Desmosteryl linoleate exerts its effects primarily through its role in cholesterol biosynthesis. It is converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24). This conversion is crucial for maintaining cellular cholesterol levels and ensuring proper cell membrane function. The molecular targets involved include enzymes and pathways related to lipid metabolism and cholesterol homeostasis .
Comparison with Similar Compounds
Desmosteryl Palmitate: Another ester of desmosterol, formed with palmitic acid.
Cholesteryl Linoleate: An ester of cholesterol with linoleic acid.
Desmosteryl Oleate: An ester of desmosterol with oleic acid
Comparison: Desmosteryl linoleate is unique due to its specific esterification with linoleic acid, which imparts distinct biochemical properties. Compared to desmosteryl palmitate and desmosteryl oleate, this compound has different solubility and reactivity profiles, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C45H74O2 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,23,26,36,38-42H,7-10,13,16-22,24-25,27-34H2,1-6H3 |
InChI Key |
KRNRQFPNZYCUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B10824200.png)

![acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10824212.png)
![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10824224.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10824238.png)

![Dasiglucagon [WHO-DD]](/img/structure/B10824241.png)


![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)

![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B10824277.png)


